[2-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride
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Overview
Description
[2-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride: is a chemical compound with the molecular formula C12H18N2O2S·HCl. It is known for its versatile applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a phenylmethanamine moiety, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods: In industrial settings, the production of [2-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of sulfonyl groups to thiols or sulfides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions to prevent side reactions.
Substitution: Amines, alcohols; reactions are performed in the presence of a base or acid catalyst to facilitate the substitution process.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [2-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride is used as a reagent in organic synthesis, particularly in the construction of complex molecular architectures. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized molecules .
Biology: In biological research, this compound is employed in the study of enzyme inhibition and receptor binding. Its structural features make it a valuable tool for probing the interactions between small molecules and biological macromolecules .
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications. It is explored as a lead compound in the development of new drugs targeting neurological disorders, cancer, and infectious diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in catalysis, material science, and polymer chemistry .
Mechanism of Action
The mechanism of action of [2-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic activity or modulation of receptor function. The piperidine ring and phenylmethanamine moiety contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
[2-(Piperidine-1-sulfonyl)phenyl]methanamine: Lacks the hydrochloride salt form, which may affect its solubility and stability.
[2-(Morpholine-1-sulfonyl)phenyl]methanamine hydrochloride: Contains a morpholine ring instead of a piperidine ring, leading to different chemical and biological properties.
[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride: Features a pyrrolidine ring, which may alter its reactivity and interaction with biological targets.
Uniqueness: The uniqueness of [2-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
(2-piperidin-1-ylsulfonylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c13-10-11-6-2-3-7-12(11)17(15,16)14-8-4-1-5-9-14;/h2-3,6-7H,1,4-5,8-10,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRXHZHPTYIECN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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